molecular formula C8H4F2O3 B1426991 2,4-difluoro-3-formylbenzoic acid CAS No. 1203662-27-4

2,4-difluoro-3-formylbenzoic acid

Cat. No.: B1426991
CAS No.: 1203662-27-4
M. Wt: 186.11 g/mol
InChI Key: QYBCFUZTCWGXAJ-UHFFFAOYSA-N
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Description

2,4-difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a formyl group is attached at the 3rd position

Scientific Research Applications

2,4-difluoro-3-formylbenzoic acid has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-formyl-benzoic acid typically involves the following steps :

    Starting Material: The process begins with 1-bromo-2,4-difluorobenzene.

    Lithiation: The compound is treated with a strong, non-nucleophilic base such as n-butyllithium.

    Formylation: The lithiated intermediate is then reacted with a formylating agent, such as DMF (dimethylformamide), to introduce the formyl group at the 3rd position.

    Oxidation: The formylated intermediate is oxidized to yield 2,4-difluoro-3-formyl-benzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,4-Difluoro-3-carboxybenzoic acid.

    Reduction: 2,4-Difluoro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-formyl-benzoic acid involves its interaction with various molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3,4-Difluoro-3-formylbenzoic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness: 2,4-difluoro-3-formylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the formyl group, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

2,4-difluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCFUZTCWGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of TMEDA (10.5 mL, 70 mmol) in THF (50 mL) was cooled to <−80° C. and treated with sec-butyllithium (50 mL, 70 mmol). A solution of 2,4-difluorobenzoic acid (5.0 g, 31.6 mmol) in THF was added dropwise maintaining the temperature below −80° C. The reaction mixture was allowed to warm to −75° C. and treated with DMF (15 mL), the mixture then allowed to warm to 0° C. before quenching the reaction with water. The aqueous layer was separated, acidified to pH ˜2 (concentrated HCl) and extracted twice with diethyl ether. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give a yellow oil. The crude product was crystallized from cyclohexane/diethyl ether to give the title compound as a yellow solid (670 mg, 11%). 1H NMR (CDCl3, 400 MHz) 10.40 (1 H, s), 8.31 (1 H, ddd, J=8.96, 8.02, 6.08 Hz), 7.12 (1 H, td, J=9.09, 1.42 Hz).
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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